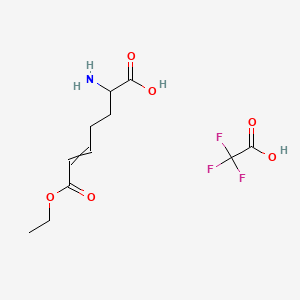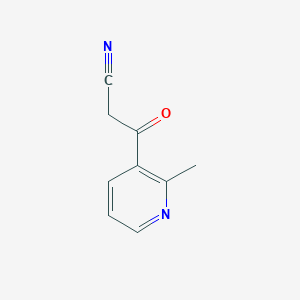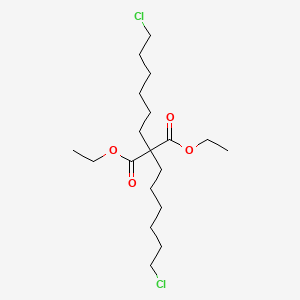
3-(4-Chlorobenzyl)-N-(3-pyridyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32693152 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32693152 involves several steps, including the use of specific reagents and catalysts. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. For instance, the compound can be synthesized through a multi-step process involving the formation of intermediate compounds, which are then converted into the final product through specific reaction conditions such as temperature, pressure, and pH .
Industrial Production Methods: In industrial settings, the production of MFCD32693152 is scaled up to meet the demand for its applications. The industrial production methods focus on optimizing the yield and purity of the compound while minimizing the cost and environmental impact. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32693152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32693152 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require the presence of water radical cations, while reduction reactions might involve the use of hydrogen gas or metal catalysts .
Major Products Formed: The major products formed from the reactions of MFCD32693152 depend on the type of reaction and the reagents used.
Mecanismo De Acción
The mechanism of action of MFCD32693152 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
MFCD32693152 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they differ in their reactivity, stability, and applications. For example, compounds with similar functional groups may undergo similar types of reactions, but the specific conditions and outcomes can vary. Some similar compounds include those with analogous structures or those that participate in similar chemical reactions .
Propiedades
Fórmula molecular |
C16H13ClN4O |
|---|---|
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]-N-pyridin-3-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-12-5-3-11(4-6-12)8-14-9-15(21-20-14)16(22)19-13-2-1-7-18-10-13/h1-7,9-10H,8H2,(H,19,22)(H,20,21) |
Clave InChI |
IPOPQJGGEYNCJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=NNC(=C2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


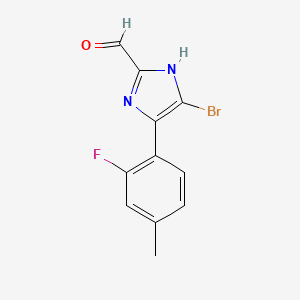
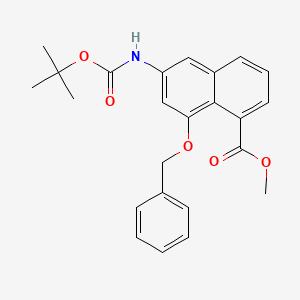
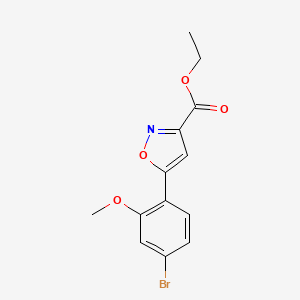
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

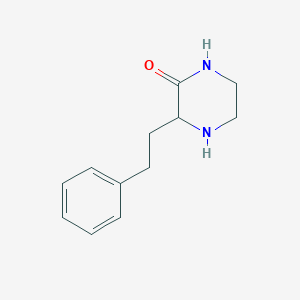
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
